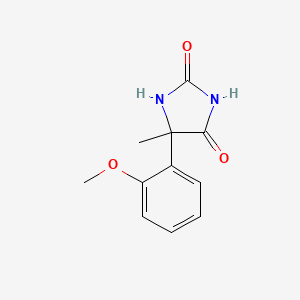
5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione” is a complex organic compound. Based on its name, it likely contains an imidazolidine ring, which is a type of heterocycle . The “2-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would include an imidazolidine ring and a methoxyphenyl group. The exact structure, including the positions and orientations of these groups, would depend on the specific synthesis process .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. Compounds with similar structures have been found to participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its exact molecular structure. Similar compounds have been found to have diverse properties .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione and its derivatives have been synthesized for various research purposes. Witchard and Watson (2010) described a simple two-step synthesis method for producing analogous compounds of this chemical, notably in the context of imidazole alkaloids naamidine A and G with a 1,3,5-triazine core (Witchard & Watson, 2010).
Receptor Interaction and Pharmacological Potential
- Some derivatives of 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione have been explored for their pharmacological properties, particularly in relation to serotonin receptors. Czopek et al. (2010) and Kucwaj-Brysz et al. (2018) investigated derivatives for their affinity towards 5-HT1A and 5-HT7 receptors, suggesting potential antidepressant and anxiolytic activities (Czopek et al., 2010); (Kucwaj-Brysz et al., 2018).
DNA Binding Studies
- The DNA binding affinity of certain imidazolidine derivatives, including 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, has been examined. Shah et al. (2013) investigated this aspect using cyclic voltammetry and UV-Vis spectroscopy, highlighting their potential as anticancer drugs (Shah et al., 2013).
Hypoglycemic Potential
- Spiroimidazolidine-2,4-diones, a class that includes 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, have been synthesized and evaluated for their hypoglycemic activity. Iqbal et al. (2012) reported that these compounds exhibited significant hypoglycemic effects in vivo, suggesting their potential in treating conditions like diabetes (Iqbal et al., 2012).
Antimicrobial Activity
- Research has also been conducted on the antimicrobial properties of 5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione derivatives. Stana et al. (2014) synthesized derivatives and assessed their inhibitory activities against various pathogenic bacterial and fungal strains (Stana et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-5-3-4-6-8(7)16-2/h3-6H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCZQEJTRFWKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-5-methylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)
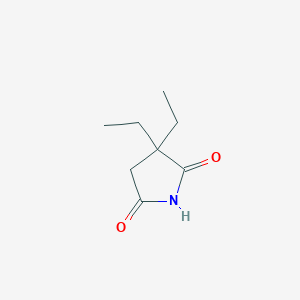
![2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2895433.png)

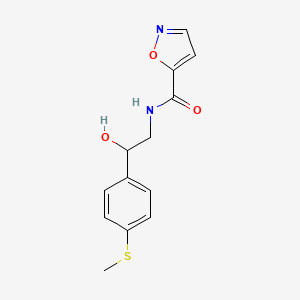
![2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2895439.png)
![N-[[4-(2-Propan-2-ylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2895444.png)
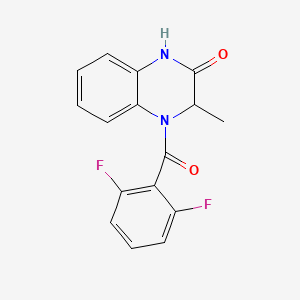

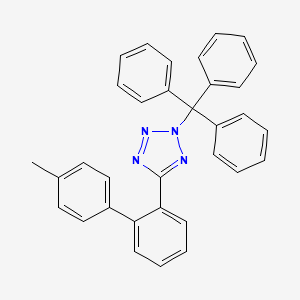
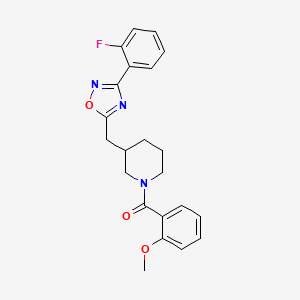
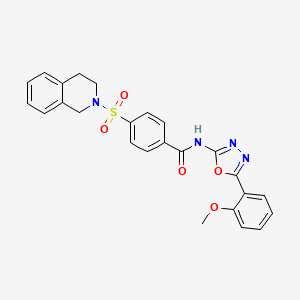
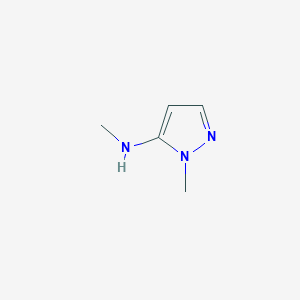
![7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2895453.png)